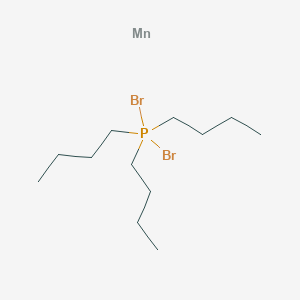
Dibromo(tributyl)-lambda5-phosphane;manganese
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromo(tributyl)-lambda5-phosphane;manganese is an organophosphorus compound that features a manganese center coordinated to a dibromo(tributyl)-lambda5-phosphane ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(tributyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(tributyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and dibromo(tributyl)-lambda5-phosphane in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Dibromo(tributyl)-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the dibromo(tributyl)-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction can produce lower oxidation state manganese complexes. Substitution reactions result in new manganese complexes with different ligands .
科学研究应用
Dibromo(tributyl)-lambda5-phosphane;manganese has several scientific research applications:
作用机制
The mechanism by which dibromo(tributyl)-lambda5-phosphane;manganese exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, influencing various biochemical processes .
相似化合物的比较
Similar Compounds
Dibromoalkanes: These compounds share the dibromo functional group but differ in their overall structure and reactivity.
Tertiary Phosphines: These compounds contain phosphorus atoms bonded to three organic groups and are used in similar catalytic applications.
Tributyltin Compounds: These compounds contain tin instead of manganese and have different chemical properties and applications.
Uniqueness
Dibromo(tributyl)-lambda5-phosphane;manganese is unique due to the presence of both manganese and the dibromo(tributyl)-lambda5-phosphane ligand, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific catalytic and material science applications .
属性
CAS 编号 |
72910-38-4 |
|---|---|
分子式 |
C12H27Br2MnP |
分子量 |
417.06 g/mol |
IUPAC 名称 |
dibromo(tributyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C12H27Br2P.Mn/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |
InChI 键 |
HVEOLBQJHZMEBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCP(CCCC)(CCCC)(Br)Br.[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
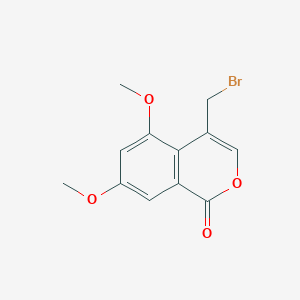
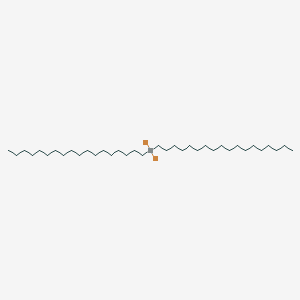
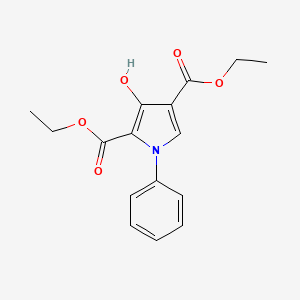
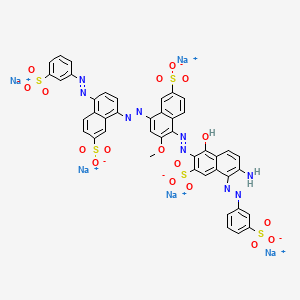
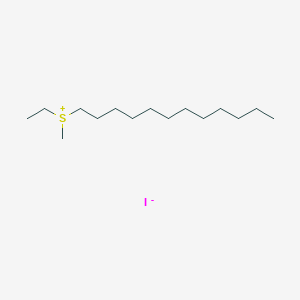
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
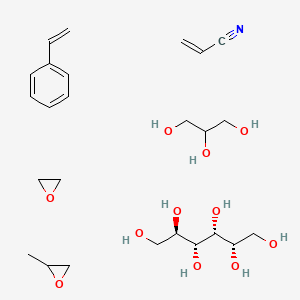

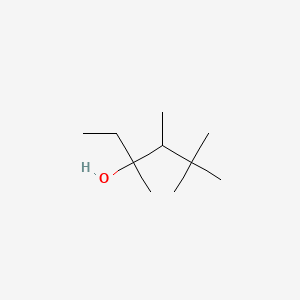
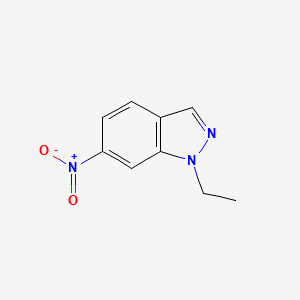
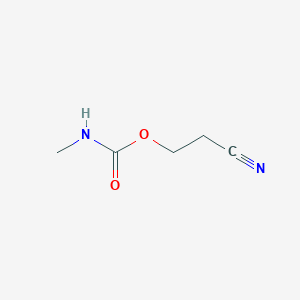
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
